molecular formula C16H14BrNO B3213004 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one CAS No. 1109229-95-9

2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B3213004
CAS No.: 1109229-95-9
M. Wt: 316.19 g/mol
InChI Key: DKOFXWSHLSYVOM-UHFFFAOYSA-N
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Description

2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one is an organic compound belonging to the class of isoquinolinones. Isoquinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a bromine atom at the 5-position and a benzyl group at the 2-position of the dihydroisoquinolinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromoaniline and benzyl bromide.

    Formation of Isoquinolinone Core: The isoquinolinone core can be formed through a Pictet-Spengler reaction, where 2-bromoaniline reacts with an aldehyde or ketone under acidic conditions to form the dihydroisoquinolinone structure.

    Bromination: The bromination at the 5-position can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Benzylation: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl bromide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinolinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.

Major Products

    Oxidation: Quinolinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted isoquinolinone derivatives depending on the nucleophile used.

Scientific Research Applications

2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes related to cell growth, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyl-3,4-dihydroisoquinolin-1(2H)-one: Lacks the bromine atom at the 5-position.

    5-Bromo-3,4-dihydroisoquinolin-1(2H)-one: Lacks the benzyl group at the 2-position.

    2-Benzyl-5-chloro-3,4-dihydroisoquinolin-1(2H)-one: Contains a chlorine atom instead of a bromine atom at the 5-position.

Uniqueness

2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one is unique due to the presence of both the benzyl group and the bromine atom, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-benzyl-5-bromo-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO/c17-15-8-4-7-14-13(15)9-10-18(16(14)19)11-12-5-2-1-3-6-12/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOFXWSHLSYVOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=C1C(=CC=C2)Br)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

0.5 g of methyl benzyl[2-(2-bromophenyl)ethyl]carbamate is dissolved under an inert atmosphere in 20 cm3 of dichloromethane at a temperature close to 20° C. 0.526 g of N,N-dimethylpyridin-4-amine is added, then the reaction mixture is cooled to a temperature close to 0° C. 1.2 cm3 of trifluoromethanesulfonic anhydride is introduced dropwise. The suspension obtained is stirred for 15 min at a temperature close to 0° C., then for 4 h 30 min while allowing it to gradually climb back up to a temperature close to 20° C. Dichloromethane is added to the reaction mixture and also a saturated aqueous solution of ammonium chloride. The aqueous phase is extracted with dichloromethane. The organic phases are combined, dried over magnesium sulfate then concentrated using a rotary evaporator under reduced pressure (5 kPa). The crude product obtained (1 g) is purified by flash chromatography over silica (column: 90 g; particle size: 15-40 μm; eluent: 100% dichloromethane to 95% dichloromethane/5% ethyl acetate gradient). After concentrating the fractions under reduced pressure, 0.22 g of 2-benzyl-5-bromo-3,4-dihydroisoquinolin-1(2 H)-one is obtained.
Name
methyl benzyl[2-(2-bromophenyl)ethyl]carbamate
Quantity
0.5 g
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reactant
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20 mL
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1.2 mL
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0.526 g
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solvent
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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